Mesityl oxide, chemically known as 4-methyl-3-penten-2-one, is an α,β-unsaturated ketone with the molecular formula . It appears as a colorless, volatile liquid characterized by a honey-like odor. The compound has a boiling point of approximately 130 °C (266 °F) and a melting point of about -46 °C (-51 °F) . Mesityl oxide is less dense than water and exhibits slight solubility in water, with a vapor density heavier than air .
Mesityl oxide is a flammable liquid (flash point: 27 °C) and poses a fire hazard []. It is harmful if inhaled, swallowed, or comes into contact with skin []. Exposure can cause irritation of the eyes, skin, and respiratory tract []. Additionally, mesityl oxide is suspected of being a toxin if inhaled in high concentrations [].
Mesityl oxide is a volatile organic compound (VOC) emitted from various natural and anthropogenic sources. Researchers study its role in atmospheric chemistry, including its contribution to ozone formation and its interaction with other pollutants [Source: Environmental Protection Agency (EPA) - ].
Plants emit mesityl oxide as part of their defense mechanisms against herbivores and other stresses. Research explores its role in plant-atmosphere interactions, including its impact on climate and air quality [Source: Science - ].
Mesityl oxide contributes to the characteristic aroma of various foods and beverages, such as coffee, potatoes, and fruits. Researchers use it as a marker compound in flavor and fragrance analysis to understand and improve food quality [Source: Journal of Agricultural and Food Chemistry - ].
Mesityl oxide can be an indicator of food spoilage in certain products. Researchers explore its potential as a non-invasive method for monitoring food quality and safety [Source: LWT - Food Science and Technology - ].
Mesityl oxide serves as a starting material for the synthesis of various organic compounds, including pharmaceuticals, fragrances, and solvents. Research explores its potential for developing new materials and improving existing synthetic processes [Source: Wiley Online Library - ].
Mesityl oxide exhibits several biological effects. Inhalation can cause respiratory irritation, headaches, dizziness, and in severe cases, unconsciousness . It is recognized for its potential toxicity; exposure can lead to skin and eye irritation and may have harmful effects on aquatic life . The compound's interaction with sulfhydryl groups in biological systems suggests possible implications in metabolic pathways .
The primary method for synthesizing mesityl oxide involves the following steps:
Alternative methods may include catalytic processes involving nickel-tungsten or nickel-molybdenum catalysts under specific conditions .
Mesityl oxide has diverse applications across various industries:
Studies indicate that mesityl oxide may interact with several compounds, particularly those containing sulfur. These interactions can lead to the formation of odorous products that may affect biological systems. Additionally, its reactivity profile shows that it can form explosive mixtures when combined with certain chemicals such as chlorosulfonic acid and nitric acid .
Mesityl oxide shares structural similarities with several other compounds. Below is a comparison highlighting its uniqueness:
Compound Name | Structure Type | Notable Characteristics |
---|---|---|
Acetone | Simple ketone | Common solvent; less reactive than mesityl oxide. |
Methyl Isobutyl Ketone | α,β-unsaturated ketone | Used as a solvent; more stable than mesityl oxide. |
Isophorone | α,β-unsaturated ketone | Higher boiling point; used in coatings and adhesives. |
Phorone | α,β-unsaturated ketone | Formed from continued aldol condensation; less common. |
Mesityl oxide is unique due to its specific reactivity profile and its ability to form various products through both biological interactions and
The aldol condensation of acetone remains the cornerstone of mesityl oxide synthesis. This two-step process involves the base-catalyzed dimerization of acetone to form diacetone alcohol (DAA), followed by acid-catalyzed dehydration to yield mesityl oxide. Early methods employed homogeneous catalysts such as sodium hydroxide or barium hydroxide for the initial condensation. For example, Heintz’s classical approach used barium hydroxide to achieve DAA yields of 60–70% at 0–5°C. Subsequent dehydration with sulfuric acid or phosphoric acid at elevated temperatures (80–120°C) converted DAA to mesityl oxide with ~85% selectivity.
However, traditional methods face limitations, including side reactions forming oligomers like isophorone and phorone. Recent advancements have introduced solid base catalysts, such as calcium carbide (CaC₂), which enable aldol condensation under reflux conditions (56°C) with 85% acetone conversion and 95% combined selectivity for DAA, mesityl oxide, and isophorone. This approach minimizes energy input and avoids solvent use, aligning with greener practices.
The reaction mechanism proceeds via enolate formation:
$$
\text{CH}3\text{COCH}3 \xrightarrow{\text{base}} \text{CH}2\text{COCH}3^- \xrightarrow{\text{acetone}} \text{CH}3\text{C(OH)(CH}3\text{)CH}2\text{COCH}3 \xrightarrow{-H2O} \text{CH}3\text{COCH=C(CH}3\text{)}2
$$
Kinetic studies reveal that DAA formation is rate-limiting, while dehydration occurs rapidly under acidic conditions.
Catalytic distillation (CD) integrates reaction and separation in a single unit, enhancing selectivity by continuously removing products from the reaction zone. For mesityl oxide synthesis, CD employs packed columns with acidic catalysts like Amberlyst-15. In a pilot-scale study, reflux ratios of 2–4 and temperatures of 80–100°C achieved 90% acetone conversion with 75% mesityl oxide selectivity. Higher reflux rates suppress consecutive reactions, reducing phorone and isophorone formation to <5%.
A notable innovation is heat-integrated reactive distillation, where exothermic reaction heat vaporizes reactants, reducing external energy input. For example, coupling a reactive column with a vaporizer operating at 7–20 kg/cm² pressure improved mesityl oxide purity to 98% while cutting energy consumption by 30%. Dynamic modeling in Aspen Plus® has optimized column parameters, demonstrating near-complete acetone conversion (99%) and mesityl oxide yields approaching 100% under pressurized conditions.
Sulfonic acid-type ion-exchange resins (e.g., Amberlyst-35) offer a robust heterogeneous catalysis platform. U.S. Patent 3,385,896 outlines a continuous process using a polystyrene sulfonic resin at 100–160°C and 5–20 kg/cm² pressure, achieving 95% mesityl oxide selectivity. Key innovations include:
Comparative studies show resin catalysts outperform liquid acids in selectivity (93% vs. 78%) and operational continuity. However, resin degradation above 160°C necessitates careful temperature control.
Recent efforts prioritize sustainability through solvent-free reactions and recyclable catalysts:
These methods reduce waste and energy consumption, with lifecycle analyses showing a 40% lower carbon footprint compared to conventional routes.
The hydrogenation of mesityl oxide primarily yields methyl isobutyl ketone (MIBK) or methyl isobutyl carbinol (MIBC), depending on reaction conditions and catalysts. Sulfided metal catalysts, such as NiWSx/Ph-HCl, demonstrate superior activity for MIBK production, achieving high selectivity under hydrogen pressures of 50 bar and temperatures of 375°C [1]. In contrast, non-sulfided catalysts like NiMo/Ph-HCl activated in hydrogen favor MIBC formation, with conversions exceeding 99% at 160°C in gas-phase reactions [3].
Catalyst composition profoundly impacts product distribution:
Table 1: Comparative Catalyst Performance in Mesityl Oxide Hydrogenation
Catalyst System | Activation Method | Product (Selectivity) | Conditions (T, P) |
---|---|---|---|
NiWSx/Ph-HCl | Sulfidation | MIBK (>90%) | 375°C, 50 bar H₂ [1] |
Cu-Zn-Al-Mn (5% Mn) | H₂ reduction | MIBC (96.6%) | 160°C, atmospheric [3] |
CoMo/Ph-HCl | H₂ reduction | 2-methyl pentane | 375°C, 50 bar H₂ [1] |
Mesityl oxide undergoes oxidation to form epoxides or carboxylic acids. Epoxidation with hydrogen peroxide in biphasic systems (water-heptane) using dodecyltrimethyl ammonium bromide (DTAB) as a phase-transfer catalyst proceeds with an activation energy of 27.51 kJ/mol, achieving moderate yields under ultrasonic irradiation [5]. Conversely, liquid-phase oxidation with molecular oxygen at elevated temperatures produces α-methyl-β-acetyl-acrylic acid, a precursor for polymer crosslinking agents [4].
Key factors influencing oxidation pathways:
The reversible hydration of mesityl oxide to diacetone alcohol (DAA) is acid-catalyzed and equilibrium-controlled. Under acidic conditions (e.g., H₂SO₄), mesityl oxide hydrates to DAA, while dehydration back to mesityl oxide dominates above 100°C [6]. Industrial processes utilize ion-exchange resins to optimize DAA yields (70–80%) at 50–80°C, avoiding side reactions like isophorone formation.
The equilibrium constant (K_eq) for hydration decreases with temperature:
$$ K{eq} = \frac{[DAA]}{[Mesityl\ oxide][H2O]} $$
At 25°C, K_eq ≈ 0.15 L/mol, shifting to 0.05 L/mol at 80°C [6].
As a conjugated enone, mesityl oxide participates in Michael additions with nucleophiles (e.g., amines, enolates). For instance, reaction with diethylamine in ethanol yields β-amino ketone adducts, which cyclize to piperidines under acidic conditions [7].
Isomerization pathways include:
Table 2: Michael Addition Products from Mesityl Oxide
Nucleophile | Conditions | Product | Yield |
---|---|---|---|
Diethylamine | EtOH, 25°C, 24 h | β-(Diethylamino) ketone | 65% [7] |
Sodium enolate (CH₃COCH₂⁻) | THF, −78°C | 1,5-Diketone | 82% [7] |
Mesityl oxide serves as a versatile solvent with exceptional properties that make it indispensable across multiple industrial applications [1] [2]. As a colorless to pale yellow liquid with a characteristic honey-like or peppermint odor, mesityl oxide demonstrates excellent solvency capabilities for a wide range of materials [1] [2].
The compound functions as an effective solvent for synthetic materials including nitrocellulose, ethylcellulose, low viscosity cellulose acetate, and vinyl copolymer resins [2] [3]. These applications are particularly significant in the production of lacquers, stains, and roll coating inks, where mesityl oxide enhances adhesion, durability, and gloss properties [2] [3]. The solvent capabilities extend to synthetic fibers, rubbers, oils, gums, resins, carburetor cleaners, lacquers, varnishes, inks, and stains [4] [3].
Market data indicates that solvent applications represent the largest segment of mesityl oxide usage, accounting for approximately 35% of the total market share with a growth rate of 4.5% annually [5] [6]. The global mesityl oxide market, valued at approximately $162 million in 2024, is projected to reach $245 million by 2034, reflecting a compound annual growth rate of 4.3% [5] [7].
As a chemical intermediate, mesityl oxide demonstrates remarkable versatility in organic synthesis applications [8] [9]. The compound acts as a Michael acceptor in nucleophilic addition reactions, making it valuable for synthesizing various organic compounds [8]. Research has identified mesityl oxide as an effective activator for palladium precatalysts in nitrogen-arylation reactions, providing promising strategies for synthesizing biaryl compounds with extensive pharmaceutical applications [8].
The chemical intermediate applications constitute approximately 25% of the market share with a growth rate of 5.2%, indicating strong industrial demand [5] [10]. Mesityl oxide serves as a tri-functional intermediate in synthesizing numerous organic compounds, demonstrating considerable utility across diverse chemical manufacturing processes [9] [11].
Recent research highlights innovative applications in nanomaterial synthesis, where mesityl oxide participates in chemical reactivity studies of tryptophan/acetone/dimethyl sulfoxide systems, advancing green chemistry initiatives [12] [13]. The compound also finds utility in electrode modification for residue detection, serving as a solvent in electrochemical deposition processes for enhanced analytical methods in food safety applications [12] [13].
The production of Methyl Isobutyl Ketone represents one of the most significant industrial applications of mesityl oxide, accounting for approximately 20% of the total market share [14] [15]. This application demonstrates the compound's critical role as a chemical precursor in large-scale industrial manufacturing processes.
The conventional MIBK production process involves mesityl oxide as a crucial intermediate compound [16] [14]. The process begins with acetone aldol condensation to form diacetone alcohol, followed by dehydration to produce mesityl oxide, and concludes with selective hydrogenation of mesityl oxide to yield MIBK [16] [14] [15]. This traditional method achieves yields of approximately 65% based on total acetone employed [17].
However, the conventional process suffers from several limitations including low acetone conversion per pass, formation of less useful methyl isobutyl carbinol, and production challenges related to mesityl oxide reversion to acetone in the presence of water [16] [18].
Modern industrial development has introduced single-step catalytic processes that significantly improve efficiency and yield [16] [19]. The Tokuyama Soda process represents a breakthrough innovation, utilizing bifunctional catalysts comprising zirconium phosphate with finely dispersed palladium metal [16]. This process achieves 96% yield with enhanced catalytic activity and durability confirmed through continuous pilot plant operations [16].
The kinetic studies reveal that the direct reaction proceeds through sequential processes where mesityl oxide forms first through acetone condensation on acid catalyst sites, followed by MIBK production through hydrogenation on palladium metal sites [19]. The reaction control mechanisms involve surface reactions between acetone molecules and dissociated hydrogen atoms with adsorbed mesityl oxide molecules [19].
Reactive distillation processes represent the most advanced production methodology, achieving near-complete acetone conversion with mesityl oxide yields approaching 100% [20] [21]. Research demonstrates that catalytic distillation technology minimizes undesirable consecutive reactions while simultaneously increasing desired intermediate production [20].
The process optimization involves Amberlyst-15 catalyst utilization in pilot-scale experiments, where mesityl oxide production and product distribution are governed by reflux flow rates in the catalytic distillation column [20]. The technology demonstrates significant advantages including shorter reaction times, higher conversion rates, and reduced formation of by-products such as phorone and isophorone [20] [21].
Mesityl oxide plays a significant role in the fragrance and flavoring industry, accounting for approximately 7% of the total market share with a growth rate of 5.5% [22] [23]. The compound holds FEMA number 3368 and is recognized as a safe flavoring agent by regulatory authorities [22] [23].
In the fragrance industry, mesityl oxide serves as a key intermediate in synthesizing essential compounds that contribute to perfume and cologne formulations [10] [25]. The global flavor and fragrance industry, valued at approximately $30 billion in 2021, continues expanding, supporting increased demand for mesityl oxide as an effective fragrance stabilizer [10].
Research indicates growing demand for premium and natural products in fragrance applications, where mesityl oxide benefits from its effectiveness in enhancing and stabilizing scent profiles [10]. The compound's honey-like odor characteristics contribute to its utility in creating complex fragrance compositions [1] [26].
The expanding fragrance and flavoring market presents significant growth opportunities for mesityl oxide applications [10]. Industry projections indicate the demand for natural and high-quality fragrance ingredients will grow at a compound annual growth rate of 6% through 2025, creating substantial potential for mesityl oxide utilization in high-end perfumes and natural food flavorings [10].
Market participants invest heavily in improving product efficiency and developing sustainable alternatives to meet changing industry requirements [6]. The shift toward eco-friendly and biodegradable chemicals positions mesityl oxide favorably due to its environmental compatibility compared to traditional synthetic alternatives [6] [27].
The pharmaceutical industry represents a rapidly growing application sector for mesityl oxide, accounting for approximately 8% of the market share with the highest growth rate of 6.8% among all application categories [28] [29]. This growth reflects the compound's increasing importance in drug synthesis and pharmaceutical quality control.
Mesityl oxide serves as a pharmaceutical intermediate in synthesizing various therapeutic compounds [30]. Research demonstrates its utilization in producing antihistamines and anesthetics, where the compound's α,β-unsaturated ketone structure provides essential reactivity for pharmaceutical transformations [30]. The compound's role extends to synthesizing budralazine, an antihypertensive agent, showcasing its versatility in cardiovascular drug development [1].
The pharmaceutical applications benefit from mesityl oxide's chemical stability and specific reactivity patterns that enable controlled synthesis of complex drug molecules [31]. Its capacity for substitution reactions under specific conditions makes it valuable for pharmaceutical chemists developing new therapeutic entities [31].
Mesityl oxide demonstrates critical importance in pharmaceutical quality control processes [12] [29] [13]. The compound serves as a pharmaceutical secondary standard for analytical methods ensuring drug product quality and regulatory compliance [12] [13]. Gas chromatography methods utilizing flame ionization detectors have been developed for quantitative determination of mesityl oxide in pharmaceutical substances, particularly in atazanavir sulfate drug substances [31].
The analytical methods achieve detection limits of 5 μg/g and quantitation limits of 10 μg/g, with linearity established in the range of 10 μg/g to 150 μg/g and correlation coefficients exceeding 0.999 [31]. These precise analytical capabilities enable pharmaceutical manufacturers to maintain strict quality standards and regulatory compliance [31].
The global pharmaceutical industry, projected to reach $1.5 trillion by 2023 according to the World Health Organization, drives increasing demand for efficient chemical intermediates including mesityl oxide [10]. The compound's versatility in producing key pharmaceutical compounds makes it integral to modern drug manufacturing processes [10].
Pharmacokinetic studies reveal that mesityl oxide exhibits efficient absorption through multiple routes including intact skin, inhalation, and ingestion [31]. The compound undergoes reduction within biological systems, potentially forming glucuronide metabolites, though direct metabolite demonstration requires further research [31]. These pharmacokinetic properties inform pharmaceutical applications and safety assessments [31].
Flammable;Irritant